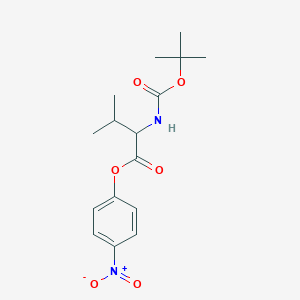
Boc-L-Valine 4-nitrophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-L-Valine 4-nitrophenyl ester: is a synthetic compound with the molecular formula C16H22N2O6 and a molecular weight of 338.36 g/mol . It is commonly used in peptide synthesis as a coupling reagent due to its ability to form stable amide bonds. The compound is characterized by its off-white powder appearance and a melting point range of 63-69°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Boc-L-Valine 4-nitrophenyl ester is typically synthesized through the esterification of Boc-L-Valine with 4-nitrophenol. The reaction involves the activation of Boc-L-Valine with a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The reaction is carried out in an organic solvent such as dichloromethane (DCM) at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Boc-L-Valine 4-nitrophenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Boc-L-Valine and 4-nitrophenol.
Substitution: The nitrophenyl group can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions:
Substitution: Requires nucleophiles such as amines or thiols and may involve catalysts like palladium or copper complexes.
Major Products:
Hydrolysis: Boc-L-Valine and 4-nitrophenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Boc-L-Valine 4-nitrophenyl ester is widely used in peptide synthesis as a coupling reagent. It facilitates the formation of peptide bonds by activating carboxyl groups, making it an essential tool in the synthesis of complex peptides and proteins .
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a substrate in enzymatic assays to investigate the activity of proteases and other enzymes .
Industry: The compound is employed in the pharmaceutical industry for the synthesis of peptide-based drugs and other bioactive molecules. Its role in peptide synthesis makes it valuable for the production of therapeutic peptides and vaccines .
Wirkmechanismus
The mechanism of action of Boc-L-Valine 4-nitrophenyl ester primarily involves its role as a coupling reagent in peptide synthesis. The compound activates the carboxyl group of Boc-L-Valine, facilitating the nucleophilic attack by an amine to form an amide bond. This process is crucial for the formation of peptide bonds in synthetic peptides and proteins .
Vergleich Mit ähnlichen Verbindungen
Boc-Lysine 4-nitrophenyl ester: Similar in structure but contains a lysine residue instead of valine.
Boc-Leucine 4-nitrophenyl ester: Contains a leucine residue instead of valine.
Boc-Isoleucine 4-nitrophenyl ester: Contains an isoleucine residue instead of valine.
Uniqueness: Boc-L-Valine 4-nitrophenyl ester is unique due to its specific use in the synthesis of valine-containing peptides. Its stability and reactivity make it a preferred choice for peptide coupling reactions involving valine residues .
Eigenschaften
IUPAC Name |
(4-nitrophenyl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6/c1-10(2)13(17-15(20)24-16(3,4)5)14(19)23-12-8-6-11(7-9-12)18(21)22/h6-10,13H,1-5H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJZEMRUAOJSPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3E)-3-[(1-methylindol-2-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B13386774.png)
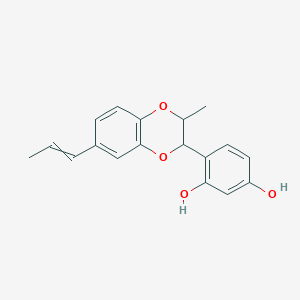
![17-Hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione](/img/structure/B13386780.png)
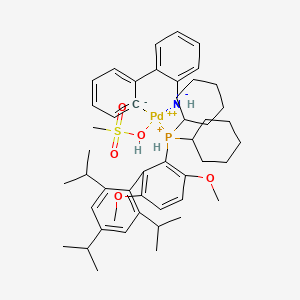
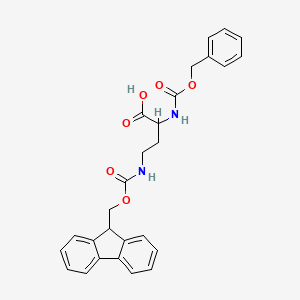
![3-[11,15-Dimethyl-5-methylidene-14-(6-methyl-7-oxohept-5-en-2-yl)-6-oxo-7-oxapentacyclo[8.7.0.01,3.04,8.011,15]heptadecan-3-yl]propanoic acid](/img/structure/B13386803.png)
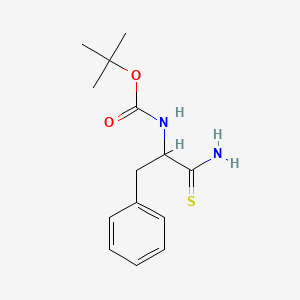
![Ganclclovir, [8-3H]](/img/structure/B13386819.png)
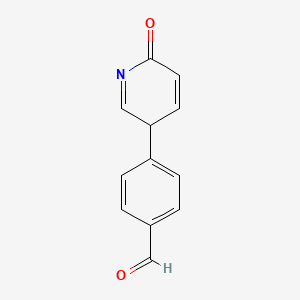
![tert-butyl N-[(E)-[amino-[3-(trifluoromethyl)phenyl]methylidene]amino]carbamate](/img/structure/B13386832.png)
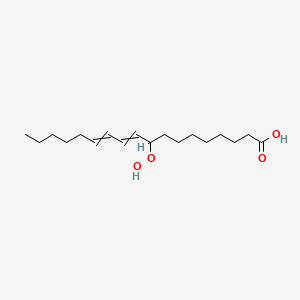
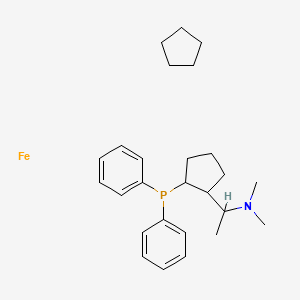
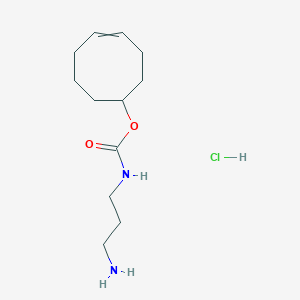
![(4R,4'R,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole]](/img/structure/B13386854.png)
